
1-(2-fluoroethyl)-N-(furan-2-ylmethyl)-1H-pyrazol-4-amine
Description
1-(2-Fluoroethyl)-N-(furan-2-ylmethyl)-1H-pyrazol-4-amine is a pyrazole derivative characterized by a 2-fluoroethyl group at the 1-position of the pyrazole ring and a furan-2-ylmethyl substituent on the 4-position amine.
For example, describes the use of HATU (a coupling reagent) to synthesize pyrazole-4-amine derivatives, and utilizes cesium carbonate and copper catalysts for pyrazole functionalization. A plausible route involves reacting 4-nitro-1H-pyrazole with 2-fluoroethyl bromide, followed by hydrogenation to yield the 4-amine intermediate. Subsequent alkylation with furan-2-ylmethyl bromide could furnish the target compound .
Properties
Molecular Formula |
C10H12FN3O |
---|---|
Molecular Weight |
209.22 g/mol |
IUPAC Name |
1-(2-fluoroethyl)-N-(furan-2-ylmethyl)pyrazol-4-amine |
InChI |
InChI=1S/C10H12FN3O/c11-3-4-14-8-9(6-13-14)12-7-10-2-1-5-15-10/h1-2,5-6,8,12H,3-4,7H2 |
InChI Key |
SNABFUPVVKPWBV-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CNC2=CN(N=C2)CCF |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(2-fluoroethyl)-N-(furan-2-ylmethyl)-1H-pyrazol-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the fluoroethyl group: This step involves the alkylation of the pyrazole ring with a fluoroethyl halide, such as 2-fluoroethyl bromide, in the presence of a base like potassium carbonate.
Attachment of the furan-2-ylmethyl group: This can be accomplished through a nucleophilic substitution reaction, where the pyrazole derivative is reacted with furan-2-ylmethyl chloride in the presence of a base.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
1-(2-fluoroethyl)-N-(furan-2-ylmethyl)-1H-pyrazol-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluoroethyl or furan-2-ylmethyl groups can be replaced with other functional groups using appropriate reagents and conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-fluoroethyl)-N-(furan-2-ylmethyl)-1H-pyrazol-4-amine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, and its reactivity is studied to develop new synthetic methodologies.
Biology: It is investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: The compound is explored as a potential drug candidate, with studies focusing on its pharmacokinetics, pharmacodynamics, and therapeutic efficacy.
Industry: It is used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(2-fluoroethyl)-N-(furan-2-ylmethyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit the activity of a key enzyme involved in a metabolic pathway, resulting in the accumulation or depletion of certain metabolites. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Structural Features :
- Pyrazole Core : Enhances planarity and aromaticity, facilitating interactions with biological targets.
- 2-Fluoroethyl Group: Increases lipophilicity and resistance to oxidative metabolism compared to non-fluorinated analogs.
- Furan-2-ylmethyl Substituent : The oxygen atom in furan may participate in hydrogen bonding or dipole interactions.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Pyrazole Derivatives
Key Observations:
Fluorination Effects :
- The 2-fluoroethyl group in the target compound offers a balance between electron-withdrawing effects and steric bulk compared to the 2,2-difluoroethyl analog (). Difluoroethyl derivatives exhibit higher metabolic resistance but may reduce solubility due to increased hydrophobicity .
- Fluorinated benzyl groups (e.g., UQS in ) enhance binding affinity in some receptor models but lack the conformational flexibility of the furan-2-ylmethyl group .
Heterocyclic Influence: Replacing pyrazole with tetrazole () introduces acidic protons, which can improve solubility at physiological pH but reduce membrane permeability. The tetrazole derivative 8a showed notable antimicrobial activity, suggesting the pyrazole analog may also exhibit bioactivity if tested .
Synthetic Accessibility :
- HATU-mediated coupling () and copper-catalyzed reactions () are versatile for pyrazole functionalization. The target compound’s synthesis may require optimization to avoid side reactions from the reactive furan oxygen.
Structural Characterization: X-ray diffraction () confirms that furan-containing derivatives often adopt planar configurations, favoring crystal packing in monoclinic systems (e.g., space group P21/c). Computational tools like SHELXL () are critical for refining such structures .
Research Findings and Implications
- Antimicrobial Potential: The structural similarity to tetrazole derivatives with confirmed antimicrobial activity () suggests the target compound could be screened against bacterial strains. The furan moiety may disrupt microbial membrane integrity via hydrophobic interactions .
- Coordination Chemistry : highlights the use of N-(furan-2-ylmethyl) amines in metal complexes (e.g., Co, Cu). The target compound’s amine group could act as a ligand for transition metals, enabling applications in catalysis or materials science .
- Drug Design : The 2-fluoroethyl group may reduce cytochrome P450-mediated metabolism, making this compound a candidate for pharmacokinetic optimization in drug discovery .
Biological Activity
1-(2-fluoroethyl)-N-(furan-2-ylmethyl)-1H-pyrazol-4-amine is a synthetic organic compound belonging to the pyrazole family, characterized by its unique structural features, including a fluoroethyl group and a furan moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anti-inflammatory properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 223.25 g/mol. The presence of the fluoroethyl group enhances lipophilicity, which may influence its interaction with various biological targets.
Preliminary studies suggest that the compound may interact with specific enzymes and receptors, modulating their activity. The unique functional groups in its structure likely enhance binding affinity and specificity, which is crucial for its biological effects.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. It has been evaluated against various pathogens, showing effectiveness in inhibiting growth.
Anti-inflammatory Effects
In addition to antimicrobial properties, this compound has demonstrated anti-inflammatory effects in preliminary studies. The proposed mechanism involves inhibition of pro-inflammatory cytokines and modulation of immune responses.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it can be compared with other pyrazole derivatives:
Compound Name | Structural Differences | Unique Properties |
---|---|---|
1-(2-chloroethyl)-N-(furan-2-ylmethyl)-1H-pyrazol-4-amine | Chlorine instead of fluorine | Different reactivity due to chlorine's properties |
1-(2-fluoroethyl)-N-(thienylmethyl)-1H-pyrazol-4-amine | Thienyl group instead of furyl | Potentially different biological activity due to sulfur presence |
1-(2-fluoroethyl)-N-(furan-2-ylmethyl)-3-methyl-1H-pyrazol-4-amine | Methyl group instead of ethyl | Altered lipophilicity and steric effects |
The distinct combination of functional groups in this compound imparts unique chemical and biological properties compared to these similar compounds.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of the biological activity of pyrazole derivatives, including this compound:
- Synthesis and Optimization : The synthesis typically involves multi-step organic reactions using reagents such as potassium permanganate for oxidation and lithium aluminum hydride for reduction. These methods aim to enhance the yield and purity of the final product.
- Biological Evaluations : Various assays have been conducted to assess the antimicrobial and anti-inflammatory activities. For instance, one study reported that derivatives containing similar structural motifs had significant antimicrobial effects against Gram-positive and Gram-negative bacteria.
- Mechanistic Studies : Investigations into the mechanism of action have revealed that these compounds may inhibit specific enzymes involved in inflammatory pathways or microbial metabolism.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.